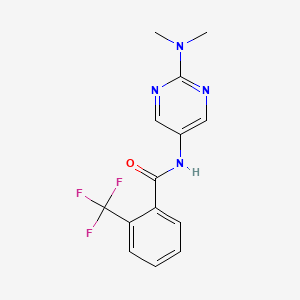

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide, also known as DPA-714, is a small molecule radioligand that binds to the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been widely used in scientific research for imaging and quantifying TSPO expression in vivo.

Scientific Research Applications

Anticancer Properties

Pyrimidines play a crucial role in cancer research due to their ability to modulate cellular processes. N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide has been studied for its potential as an anticancer agent. Researchers have explored its effects on tumor growth, cell proliferation, and apoptosis. Further investigations are needed to understand its precise mechanisms and potential clinical applications .

Antimicrobial Activity

Pyrimidines often exhibit antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal effects. Researchers have tested its efficacy against various pathogens, including bacteria and fungi. Understanding its mode of action and optimizing its structure could lead to novel antimicrobial drugs .

Anti-inflammatory and Analgesic Effects

Inflammation and pain management are critical areas of research. N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide has shown promise as an anti-inflammatory and analgesic agent. Investigating its interactions with inflammatory pathways and pain receptors could provide valuable insights for drug development .

Cardiovascular Applications

Pyrimidines influence cardiovascular health. This compound has been studied for its potential as an antihypertensive agent or a calcium channel antagonist. Researchers aim to understand its effects on blood pressure regulation and vascular function .

ADME-Tox Properties

Understanding the compound’s absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is crucial for drug development. Researchers have explored its pharmacokinetics, bioavailability, and safety profile. Optimizing these properties can enhance its clinical utility .

Novel Synthetic Methodologies

Researchers have developed innovative synthetic approaches to prepare pyrimidine-based compounds. These methods aim to improve druglikeness, enhance selectivity, and streamline synthesis. Investigating novel routes for synthesizing derivatives of this compound contributes to drug discovery .

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives have a wide range of pharmacological applications and are reported to exhibit various activities such as anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, and more .

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target. They can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties are given special attention in the preparation of pharmacologically active decorated diazines .

properties

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O/c1-21(2)13-18-7-9(8-19-13)20-12(22)10-5-3-4-6-11(10)14(15,16)17/h3-8H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSNYCXKOVMNNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)

![4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide](/img/structure/B2442889.png)

![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)

![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)

![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)